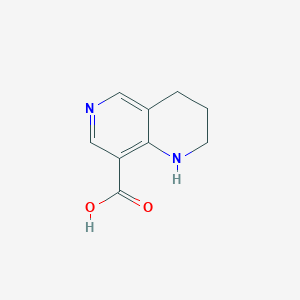

1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOXCERCZKNCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=CC(=C2NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes from Pyridine Precursors

One of the foundational approaches to synthesizing 1,2,3,4-tetrahydro-1,6-naphthyridine derivatives involves starting from simple pyridine compounds. Showalter et al. describe short synthetic pathways to 1,2,3,4-tetrahydro-1,6-naphthyridine-5(6H)-one ring systems, which are closely related to the target compound, using substituted pyridine derivatives as precursors. These methods typically proceed through multiple steps involving functional group transformations and ring closures, yielding the tetrahydro-naphthyridine core in moderate overall yields (e.g., 24–35%) over 3 to 4 steps.

Asymmetric Synthesis via Heck Reaction and Enantioselective Transfer Hydrogenation

A highly efficient and modern asymmetric synthesis method has been developed for chiral tetrahydronaphthyridine scaffolds, which can be adapted for 1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid. This approach features:

- Heck-type vinylation of 2-chloropyridine with ethylene gas, an atom-economical reaction that introduces the vinyl group necessary for ring formation.

- One-pot cyclization and amination of 3-acyl-2-vinylpyridine mediated by ammonia, forming the dihydronaphthyridine intermediate.

- Ruthenium-catalyzed enantioselective transfer hydrogenation , which provides the chiral tetrahydronaphthyridine core with high enantiomeric excess (up to >99.9% ee).

This method notably reduces the longest linear sequence of synthesis steps from nine to six and improves overall yield from approximately 4% to 25%. It also eliminates the need for chromatographic purification, making it highly suitable for scale-up and industrial manufacture.

Resolution and Functionalization of Carboxylic Acid Intermediates

Specific preparation of the carboxylic acid form of the compound involves resolution techniques to obtain optically pure intermediates. For example, a patented method details the resolution of a non-nefardone intermediate carboxylic acid via controlled acid-base extraction and crystallization:

- Mixing the intermediate with purified water and slow addition of diluted hydrochloric acid at room temperature.

- Filtration and washing yield a light yellow solid with high yield (~93.4%).

- Subsequent conversion of the acid to the corresponding amide is achieved using DMAP and CDI in tetrahydrofuran (THF), followed by treatment with hexamethyldisilazane under reflux, filtration, and drying to obtain a white solid with 75% yield.

This process includes detailed chromatographic and spectroscopic characterization (HPLC, MS, NMR) to confirm purity and stereochemistry.

Multi-Step Synthesis with Ester and Aldehyde Intermediates

Another reported synthetic route involves a multi-stage process (up to 9 stages) without chromatographic purification of intermediates:

- Direct reaction of methyl ester and aldehyde intermediates in solution to reduce isolation steps.

- Use of aqueous sodium hydroxide or potassium hydroxide at low temperatures (0–5 °C) for hydrolysis.

- Extraction with methyl tert-butyl ether and ethyl acetate.

- pH adjustment with mineral acids (preferably hydrochloric acid) to precipitate the acid product.

- Crystallization from saturated ammonium chloride solution to isolate the carboxylic acid.

- Conversion of the acid to amide via reaction with carbodiimidazole and DMAP in dimethylformamide (DMF) at room temperature.

This method yields the target compound with an overall yield of approximately 27.7%, emphasizing process efficiency and scalability.

Doebner Reaction for Substituted Naphthyridines

The Doebner reaction, involving condensation of substituted 2-aminopyridines with aldehydes and pyruvic acid, has been explored for synthesizing substituted 1,8-naphthyridines, which are structurally related to 1,2,3,4-tetrahydro-1,6-naphthyridine derivatives. Key findings include:

- Electron-donating groups at the 6-position of 2-aminopyridine enhance ring closure to form naphthyridines.

- Use of benzaldehyde or 0-methoxybenzaldehyde affects yield, with the latter providing better yields.

- The reaction proceeds via dehydration steps and ring closure, producing tetrahydro-naphthyridine carboxylic acid monohydrochlorides.

- The assigned structures are confirmed by elemental analysis and UV spectroscopy.

Though this method is more classical and less specific to the 1,6-naphthyridine isomer, it provides foundational insights into heterocyclic ring formation relevant to the target compound.

Summary Table of Preparation Methods

| Methodology | Key Steps & Conditions | Yield / Purity | Notes |

|---|---|---|---|

| Pyridine precursor routes | Multi-step synthesis from substituted pyridine; ring closure to tetrahydro-naphthyridine | 24–35% overall yield | Moderate yields; classical approach |

| Asymmetric synthesis (Heck + transfer hydrogenation) | Heck vinylation of 2-chloropyridine; one-pot cyclization; Ru-catalyzed enantioselective reduction | Up to 25% overall yield; >99.9% ee | Fewer steps, no chromatography, scalable, high enantioselectivity |

| Resolution and amide formation | Acid-base extraction; crystallization; amide formation with DMAP/CDI in THF | ~93% for acid resolution; 75% for amide | Detailed purification and characterization; patented method |

| Multi-stage ester/aldehyde route | Hydrolysis with NaOH; extraction; pH adjustment; crystallization; amide synthesis | ~27.7% overall yield | Avoids chromatographic purification; suitable for scale-up |

| Doebner reaction | Condensation of 2-aminopyridines with aldehydes and pyruvic acid; ring closure | Variable, improved with methoxybenzaldehyde | Classical method; useful for substituted naphthyridines; less specific to 1,6-isomer |

Chemical Reactions Analysis

1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides.

Scientific Research Applications

1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved may include modulation of signal transduction pathways, inhibition of DNA synthesis, or disruption of microbial cell walls .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional and Functional Group Isomers

8-Hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylic Acid (C₉H₁₀N₂O₃)

- Structural Difference : Features a hydroxyl (-OH) group at position 8 and a carboxylic acid (-CO₂H) at position 2, unlike the target compound’s single carboxylic acid at position 8.

- Properties: Higher molecular weight (194.19 g/mol) due to the additional hydroxyl group. Increased acidity (pKa ~2–3 for -CO₂H and ~10–12 for -OH) compared to the target compound.

1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile

- Structural Difference : Substitution of the carboxylic acid with a nitrile (-CN) group at position 8.

- Properties :

Reactivity and Stability Comparisons

Decarboxylation Tendency

- Target Compound : Likely susceptible to thermal decarboxylation, as evidenced by analogous 1,6-naphthyridinecarboxylic acids. For example, 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid loses CO₂ at 250°C to yield 6-methyl-1,6-naphthyridin-5(6H)-one (77% yield) .

- Comparison with Derivatives :

Functional Group Transformations

- The target compound’s -CO₂H group enables salt formation (e.g., sodium salts for improved bioavailability) and conjugation reactions (e.g., esterification, amidation).

- In contrast, nitrile derivatives () are precursors for heterocyclic expansions (e.g., tetrazole synthesis via [3+2] cycloaddition) .

Biological Activity

Overview

1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid (CAS Number: 1219022-85-1) is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. This compound has garnered interest in medicinal chemistry due to its diverse biological activities. Its structure allows it to interact with various biological targets, leading to potential applications in treating diseases such as cancer and bacterial infections.

- Molecular Formula : C9H10N2O2

- Molecular Weight : 178.19 g/mol

- IUPAC Name : 1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid

- InChI Key : MIOXCERCZKNCNY-UHFFFAOYSA-N

Antimicrobial Properties

1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid has been shown to inhibit enzymes involved in bacterial cell wall synthesis. This activity suggests potential as an antimicrobial agent. For instance, studies have indicated that compounds within the naphthyridine family can effectively target Gram-positive bacteria by disrupting their cell wall integrity.

Anticancer Effects

This compound exhibits significant anticancer properties through various mechanisms:

- Induction of Apoptosis : It can modulate signaling pathways that control cell survival and death. Research indicates that it induces apoptosis in cancer cells by influencing the expression of proteins associated with cell cycle regulation and apoptosis .

- Cell Cycle Arrest : Studies have demonstrated that this compound can induce G1 phase arrest in cancer cell lines by downregulating cyclins and cyclin-dependent kinases (CDKs), essential for cell cycle progression .

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| H1299 | 10.47 | Apoptosis induction |

| A549 | 15.03 | Cell cycle arrest |

| HeLa | TBD | DNA intercalation |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. It has been shown to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in various experimental models . This activity may contribute to its therapeutic potential in inflammatory diseases.

The molecular mechanisms through which 1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid exerts its biological effects include:

- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways crucial for pathogen survival.

- Gene Expression Modulation : It influences gene expression related to apoptosis and cell cycle regulation through various signaling pathways.

- DNA Interaction : The ability to intercalate into DNA suggests a direct mechanism for its anticancer effects by disrupting replication and transcription processes.

Case Study on Anticancer Activity

A study conducted on the effects of this compound on non-small cell lung cancer (NSCLC) demonstrated significant cytotoxicity against H1299 and A549 cell lines. The research indicated that treatment with this compound led to a reduction in cell viability and induced apoptosis via a p53-independent pathway .

Comparative Analysis with Related Compounds

Comparative studies have shown that while other naphthyridine derivatives also exhibit biological activities, 1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid displays unique properties due to its specific functional groups. For example:

| Compound | Biological Activity |

|---|---|

| 1,8-Naphthyridine | Antibacterial properties |

| 1,5-Naphthyridine | Various biological activities |

| 1,2,3,4-Tetrahydro-2,6-naphthyridine | Selective modulators for medicinal applications |

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step processes, including decarboxylation, ester hydrolysis, and substitution reactions. For example, decarboxylation of 1,6-naphthyridinecarboxylic acid derivatives requires high temperatures (250–370°C) under neat conditions to yield tetrahydro-naphthyridine analogs . Hydrolysis of esters (e.g., ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate) to carboxylic acids can be achieved via acidic (HCl/H₂O/EtOH, reflux) or alkaline conditions, with yields up to 81% . Optimization strategies include adjusting reaction time, temperature, and catalyst selection (e.g., Ag₂O for methylation) to minimize side reactions .

Q. How can the purity of this compound be assessed, and what analytical techniques are recommended?

- Methodological Answer : Purity assessment requires a combination of techniques:

- 1H NMR : Confirms structural integrity and monitors reaction progress (e.g., post-hydrolysis or decarboxylation) .

- HPLC : Quantifies purity by separating and identifying impurities or by-products.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Elemental Analysis : Ensures stoichiometric consistency.

Q. What are the key considerations in selecting ester hydrolysis conditions (acidic vs. alkaline) for 1,6-naphthyridine derivatives?

- Methodological Answer : The choice depends on the stability of substituents. Acidic hydrolysis (HCl/H₂O/EtOH) is preferred for acid-labile groups, while alkaline conditions may degrade base-sensitive functionalities. For example, ethyl esters of fluoro- and cyclopropyl-substituted naphthyridines are efficiently hydrolyzed under acidic reflux conditions .

Advanced Research Questions

Q. How do reaction conditions (temperature, catalysts) influence the decarboxylation of 1,6-naphthyridinecarboxylic acid derivatives?

- Methodological Answer : Decarboxylation efficiency depends on thermal stability and catalyst presence. Neat substrates at 250–370°C yield 72–77% decarboxylated products . Catalysts like Ag₂O improve methylation outcomes but may lower yields in multi-step reactions . Systematic studies using thermogravimetric analysis (TGA) can identify decomposition thresholds, while inert atmospheres (N₂/Ar) prevent oxidation.

Q. What are the challenges in achieving regioselective functionalization of the 1,6-naphthyridine core, and how can they be addressed?

- Methodological Answer : Regioselectivity is hindered by the electronic similarity of ring positions. Strategies include:

- Directed Metalation : Using directing groups (e.g., carboxylic acids) to guide functionalization.

- Protecting Groups : Temporarily blocking reactive sites during synthesis (e.g., tert-butyl esters in hydrogenolysis reactions) .

- Computational Modeling : Predicting reactive sites via DFT calculations to guide experimental design.

Q. How can contradictory data in the literature regarding reaction yields or product distributions be resolved?

- Methodological Answer : Contradictions often arise from subtle differences in conditions (e.g., solvent purity, heating rate). Replicating reported procedures with controlled variables (e.g., neat vs. solvent-assisted decarboxylation ) and employing design of experiments (DOE) can identify critical factors. Advanced characterization (e.g., X-ray crystallography) resolves structural ambiguities in by-products.

Q. What enzymatic methods are available for oxidizing tetrahydro-β-carboline derivatives, and can they be applied to 1,6-naphthyridine systems?

- Methodological Answer : Heme peroxidases (e.g., horseradish peroxidase) catalyze oxidation of tetrahydro-β-carbolines to β-carbolines . For 1,6-naphthyridines, analogous enzymatic oxidation could be explored using optimized buffer systems (pH 5–7) and co-factors (H₂O₂). Preliminary screening should assess substrate compatibility with peroxidases and monitor products via LC-MS.

Q. What strategies are effective in minimizing by-product formation during multi-step syntheses of this compound?

- Methodological Answer : By-products arise from incomplete reactions or side pathways. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.